(1S)-(-)-Camphanic chloride

Catalog No.
S564029
CAS No.
39637-74-6
M.F
C10H13ClO3
M. Wt
216.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-(-)-Camphanic chloride

CAS Number

39637-74-6

Product Name

(1S)-(-)-Camphanic chloride

IUPAC Name

(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

InChI

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9?,10-/m0/s1

InChI Key

PAXWODJTHKJQDZ-AXDSSHIGSA-N

SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C

Synonyms

[1S]-3-Oxo-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C

Isomeric SMILES

CC1([C@]2(CCC1(C(=O)O2)C)C(=O)Cl)C

(1S)-(-)-Camphanic chloride, also known as (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride, is a chiral compound with the molecular formula C10H13ClO3C_{10}H_{13}ClO_{3} and a CAS number of 39637-74-6. This compound is characterized by its bicyclic structure and is typically found in a white to beige solid form. It is notable for its use as a reagent in organic synthesis, particularly in the preparation of chiral compounds due to its stereochemical properties .

, primarily serving as a reagent and catalyst. It is commonly involved in:

  • Acylation Reactions: It can acylate alcohols and amines, forming esters and amides respectively.
  • Chiral Resolution: It is utilized for resolving racemic mixtures of alcohols into their enantiomers through diastereomeric salt formation .
  • Synthesis of Chiral Intermediates: The compound aids in synthesizing other chiral compounds that are crucial in pharmaceuticals and agrochemicals .

Several methods exist for synthesizing (1S)-(-)-Camphanic chloride:

  • From Camphoric Acid: A common method involves the conversion of camphoric acid to camphanic acid chloride using reagents like thionyl chloride or phosphorus pentachloride. The general reaction involves heating camphoric acid with these reagents to yield the corresponding acid chloride .
    python
    Camphoric Acid + Thionyl Chloride → (1S)-(-)-Camphanic Chloride + SO2 + HCl
  • Multi-step Synthesis: Another approach includes a multi-step synthesis starting from (+)-camphoric acid, through bromination and subsequent reactions to yield (1S)-(-)-Camphanic chloride .

(1S)-(-)-Camphanic chloride has several applications:

  • Chiral Auxiliary: It is used as a chiral auxiliary in asymmetric synthesis, helping to create enantiomerically pure compounds.
  • Pharmaceutical Industry: Its derivatives are explored for use in drug development due to their potential biological activities.
  • Organic Synthesis: As a reagent, it facilitates various organic transformations, enhancing the efficiency of synthetic pathways .

Interaction studies involving (1S)-(-)-Camphanic chloride primarily focus on its role as an enzyme inhibitor. Research indicates that compounds derived from it can selectively inhibit enzymes like human leukocyte elastase, showcasing the importance of stereochemistry in mediating these interactions. Molecular modeling studies have also been employed to understand binding affinities and mechanisms better .

Several compounds share structural similarities with (1S)-(-)-Camphanic chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
Camphoric AcidBicyclicPrecursor to camphanic derivatives
BorneolMonoterpeneContains a hydroxyl group; used in perfumery
MentholMonoterpeneExhibits cooling sensation; widely used in products
Camphanoyl ChlorideRelated Acid ChlorideDirectly derived from camphoric acid; similar uses

Uniqueness of (1S)-(-)-Camphanic Chloride

(1S)-(-)-Camphanic chloride stands out due to its specific stereochemistry and ability to act as both a chiral resolving agent and a reagent for acylation reactions. Its unique bicyclic structure allows for specific interactions that can be exploited in asymmetric synthesis, making it particularly valuable in the pharmaceutical industry compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

216.0553220 g/mol

Monoisotopic Mass

216.0553220 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

39637-74-6

Dates

Modify: 2023-08-15

Explore Compound Types